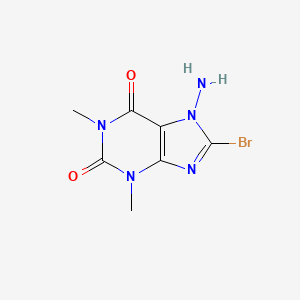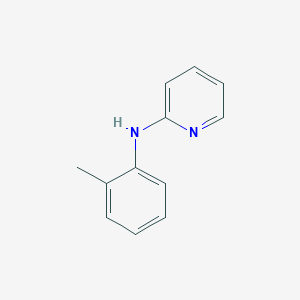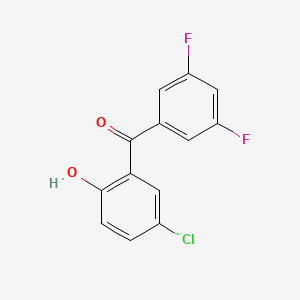
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.65 g/mol It is known for its unique structure, which includes both chloro and difluorophenyl groups attached to a methanone core
Vorbereitungsmethoden
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone exerts its effects involves interactions with various molecular targets. The chloro and difluorophenyl groups can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone include:
(5-Chloro-2-hydroxyphenyl)(3,5-dichlorophenyl)methanone: Similar structure but with dichloro groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethylphenyl)methanone: Contains dimethyl groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone: Features dimethoxy groups instead of difluoro.
The uniqueness of this compound lies in its specific combination of chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H7ClF2O2 |
|---|---|
Molekulargewicht |
268.64 g/mol |
IUPAC-Name |
(5-chloro-2-hydroxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O2/c14-8-1-2-12(17)11(5-8)13(18)7-3-9(15)6-10(16)4-7/h1-6,17H |
InChI-Schlüssel |
HRZWAMBMEFKMPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





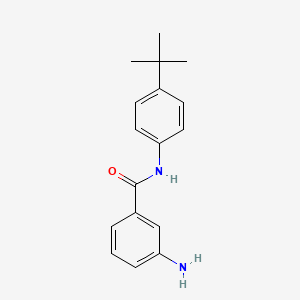

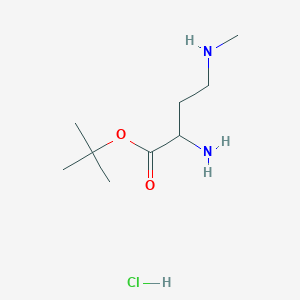
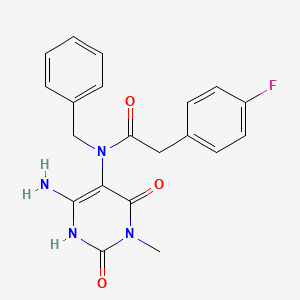
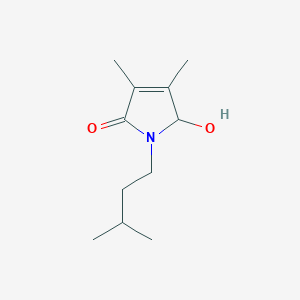

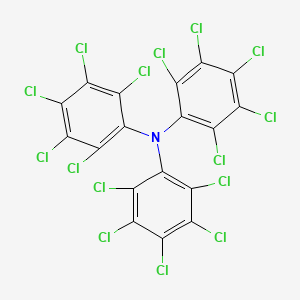
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
